Pasteurella multocida strains are categorized into different serogroups (A, B, D, E, and F) based on their capsular composition. PMT is primarily expressed by Type D strains and some Type A strains. The toxin plays a crucial role in the pathogenesis of diseases like atrophic rhinitis in pigs and avian cholera in poultry .
The production of PMT typically involves recombinant DNA technology. The gene encoding PMT is cloned into an expression vector, such as pColdI, and transformed into Escherichia coli (BL21 strain). Following transformation, the bacteria are cultured, and PMT is expressed. The toxin is then purified using techniques such as Nickel affinity chromatography. This method exploits the histidine tags often added to recombinant proteins for purification purposes. After purification, PMT can be quantified using assays like the bicinchoninic acid protein assay .
The structure of PMT consists of two main domains: a receptor-binding domain at the N-terminus (B part) and a catalytic domain at the C-terminus (A part). The C-terminal domain contains three distinct subdomains that facilitate its interaction with cell membranes and G proteins. Notably, PMT's ability to translocate into cells is mediated by its binding to lipids such as phosphatidylserine and phosphatidylglycerol .
The crystal structure analysis reveals that PMT can interact with multiple G protein alpha subunits, including Gαq/Gα11 and Gα12/Gα13, through its deamidase activity. This interaction leads to the constitutive activation of these G proteins, which triggers various downstream signaling pathways .
PMT primarily acts through the deamidation of specific glutamine residues in G protein alpha subunits. This modification alters the conformation of the G proteins, rendering them constitutively active. The resulting activation initiates various intracellular signaling cascades that promote cell survival, proliferation, and cytoskeletal rearrangement .
In vitro studies have demonstrated that PMT can stimulate DNA synthesis in fibroblasts at very low concentrations, indicating its potent mitogenic effects .
The mechanism by which PMT exerts its effects involves several key steps:
Relevant data suggest that PMT retains its biological activity across a range of pH levels but may be sensitive to extreme temperatures or denaturing agents .
Pasteurella multocida toxin has several applications in scientific research:
Pasteurella multocida, first isolated by Louis Pasteur in 1880 during fowl cholera outbreaks, is a Gram-negative coccobacillus inhabiting the respiratory tracts of diverse animals [8] [4]. The discovery of its eponymous toxin, Pasteurella multocida toxin (PMT), emerged decades later through investigations into porcine atrophic rhinitis (AR). This debilitating condition, characterized by nasal turbinate destruction and facial deformity, was linked to toxigenic strains (primarily capsular serotypes D and A) in the mid-20th century [1] [8]. PMT is encoded by a temperate bacteriophage integrated into the bacterial genome, making its expression strain-dependent rather than universal to all P. multocida [1]. Its identification as a single, 146 kDa protein toxin revolutionized understanding of AR pathogenesis, shifting focus from purely inflammatory processes to direct toxin-mediated subversion of host cell signaling [1] [4].
PMT-producing P. multocida strains exert substantial economic impact on global swine production, causing progressive atrophic rhinitis that impairs growth and increases susceptibility to secondary infections [1] [4]. While PMT is primarily associated with veterinary disease, its bacterial host poses significant zoonotic risks. P. multocida colonizes 70-90% of cats and 20-50% of dogs, making it the most frequent isolate from infected animal bite and scratch wounds in humans [2] [3] [6]. Approximately 50% of dog bite infections and 75% of cat bite infections yield P. multocida [3] [6]. Although human infections typically manifest as localized soft tissue infections, systemic complications can arise, particularly in immunocompromised individuals, the elderly, or those with underlying pulmonary disease [3] [9]. Crucially, while humans can suffer P. multocida infections, clinical disease directly attributable to PMT action (like the bony changes seen in pigs) is not a recognized feature of human pasteurellosis [1] [6].
The hallmark veterinary disease caused by PMT is porcine atrophic rhinitis. PMT disrupts normal bone remodeling in the nasal turbinates through dual mechanisms: it inhibits osteoblast differentiation and bone formation while simultaneously stimulating excessive osteoclast activity and bone resorption [1] [8]. This results in severe nasal atrophy, shortening or twisting of the snout, impaired growth, and secondary respiratory infections [4]. Beyond its effects on bone, PMT exerts potent mitogenic and cytopathic effects on diverse cell types. Recent research demonstrates PMT causes significant damage to multiple organ systems, including lungs, kidneys, liver, and spleen in both murine and porcine models [7]. In mice, concentrations as low as 0.1 μg/kg induced weight loss, while 0.5 μg/kg proved lethal, causing acute tissue damage. In pigs, doses exceeding 5 μg/kg caused acute death, with 2.5 μg/kg leading to progressive weight loss and terminal organ failure, characterized by severe renal vacuolization, hydronephrosis, pulmonary hemorrhage, and hepatic congestion [7].
Species | Primary Disease | Key Pathological Findings | PMT Concentration Effects |
---|---|---|---|
Pig | Progressive Atrophic Rhinitis | Nasal turbinate bone loss, snout deformation, pneumonia. Systemic: Renal vacuolization, hydronephrosis, hepatic hemorrhage. | >5 μg/kg: Acute death; 2.5 μg/kg: Weight loss → Death; Severe renal & cardiac damage |
Mouse | Experimental Model | Weight loss, multi-organ damage (intestines, kidneys, lungs, liver, spleen), myocardial fibrosis. | 0.1 μg/kg: Weight loss; 0.5 μg/kg: Lethal; Renal/Lung damage prominent |
Human | Zoonotic infections (bite/scratch) | Cellulitis, abscess, osteomyelitis, tenosynovitis, septic arthritis. Respiratory infection (COPD exacerbation). Not PMT-specific pathology. | N/A (Human disease not directly linked to PMT pathology) |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 20698-30-0